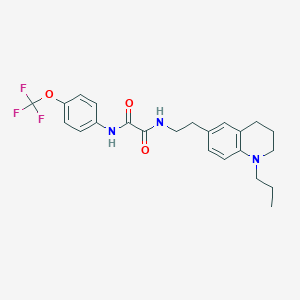

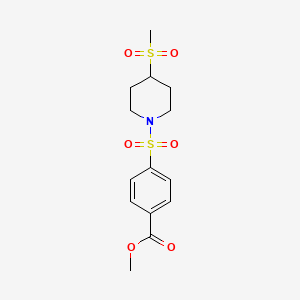

![molecular formula C21H21N3O2 B2827122 N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide CAS No. 1376297-77-6](/img/structure/B2827122.png)

N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide” is a complex organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains an amide group, which is a key functional group in proteins and other bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the indole ring and the amide group. The indole ring is aromatic and planar, while the amide group can participate in hydrogen bonding .Chemical Reactions Analysis

Indoles are known to undergo electrophilic substitution reactions at the C3 position . The amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, indoles are relatively stable due to the aromaticity of the indole ring . The presence of the amide group could increase the compound’s polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

Research has shown that certain N-substituted benzamide derivatives, including compounds structurally related to N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide, have been studied for their cardiac electrophysiological activity. These compounds have demonstrated potency in vitro Purkinje fiber assays, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Neuroleptic Activity

Benzamides with structural similarities have been synthesized and evaluated for their neuroleptic (antipsychotic) activity. These compounds showed promising results in inhibiting stereotyped behavior in animal models, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981).

Alkaline Phosphatase Inhibition

Bi-heterocyclic benzamides, including compounds with the indole core, have been investigated for their inhibitory effects on alkaline phosphatase. These molecules were identified as potent inhibitors, suggesting potential therapeutic applications in managing conditions related to abnormal bone and teeth calcification (Abbasi et al., 2019).

Anti-inflammatory and Prostaglandin E2 Inhibition

Certain N-phenylcarbamothioylbenzamides have been synthesized and shown to exhibit significant anti-inflammatory activity and prostaglandin E2 inhibitory properties. These findings indicate potential applications in the development of new anti-inflammatory agents with lower ulcer incidence compared to traditional drugs (Limban et al., 2013).

Histone Deacetylase 6 Inhibition

5-Aroylindoles, including compounds structurally related to N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide, have been developed as selective histone deacetylase 6 inhibitors. These compounds have shown potential in ameliorating Alzheimer's disease phenotypes, suggesting a promising avenue for Alzheimer's treatment research (Lee et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-ethylindol-6-yl)-4-[(prop-2-enoylamino)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-3-20(25)22-14-15-5-7-17(8-6-15)21(26)23-18-10-9-16-11-12-24(4-2)19(16)13-18/h3,5-13H,1,4,14H2,2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSDGOBAYCXBDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)

![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)

![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)

![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2827054.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2827058.png)